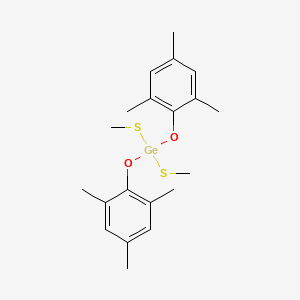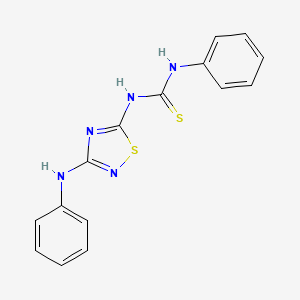![molecular formula C24H25OPS3 B14175606 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 919992-14-6](/img/structure/B14175606.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dithiane ring, phenoxy group, and a sulfanylidene-lambda~5~-phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves multiple steps One common approach is to start with the preparation of the 1,3-dithiane ring, which can be synthesized from 1,3-propanedithiol and formaldehyde under acidic conditions The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiane derivatives
Substitution: Substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and other therapeutic agents.
Medicine
In medicine, the compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphine oxide
Uniqueness
What sets {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a dithiane ring and a sulfanylidene-lambda~5~-phosphane moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
919992-14-6 |
|---|---|
Fórmula molecular |
C24H25OPS3 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H25OPS3/c27-26(22-8-3-1-4-9-22,23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-28-18-7-19-29-24/h1-6,8-15,24H,7,16-19H2 |
Clave InChI |
JDKNUDIQHZKBMH-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


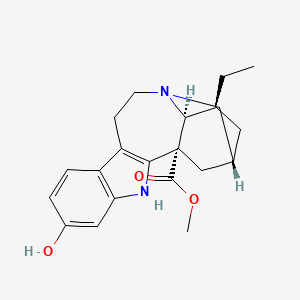
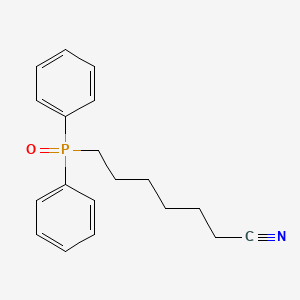
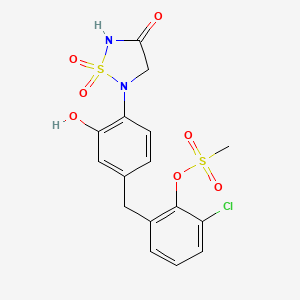
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
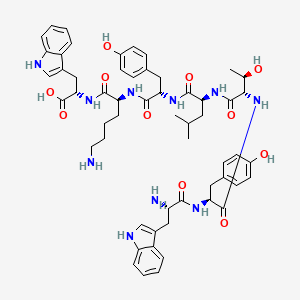

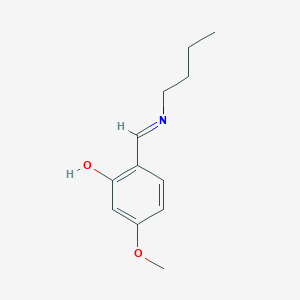
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
